molecular formula C12H19NO5 B1423801 Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate CAS No. 191111-14-5

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

Cat. No.: B1423801
CAS No.: 191111-14-5
M. Wt: 257.28 g/mol
InChI Key: UQSBSMLCPAEGPU-UHFFFAOYSA-N
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Description

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate is a cyclopentane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a ketone group at position 3, and a methyl ester at the carboxylate position. This structure makes it a versatile intermediate in organic synthesis, particularly for drug discovery, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions . The 3-oxo group enhances reactivity toward nucleophilic additions, while the methyl ester balances solubility and stability in synthetic workflows.

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBSMLCPAEGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate, with the CAS number 191111-14-5, is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₉NO₅
  • Molecular Weight : 257.28 g/mol
  • Structure : The compound features a cyclopentanecarboxylate moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymatic pathways, potentially impacting metabolic processes.

2. Toxicity Profile

According to the Safety Data Sheet (SDS), this compound exhibits several hazardous properties:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Damage/Irritation : Causes serious eye irritation (Category 2A).
  • Respiratory Irritation : May cause respiratory tract irritation (Category 3) .

Case Studies

  • Enzymatic Inhibition Studies
    • A study published in Bioorganic and Medicinal Chemistry Letters highlighted the compound's potential as an enzyme inhibitor, demonstrating significant inhibition of specific target enzymes involved in metabolic pathways .
  • Synthesis and Yield
    • The synthesis of this compound has been optimized to achieve yields of approximately 70% using a chromium trioxide-pyridine complex under controlled conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition observed in vitroAmori et al., 2000
ToxicityAcute toxicity (oral), skin and eye irritationSafety Data Sheet
Synthesis YieldAchieved yield of 70% under specific conditionsChemical Book

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For example:

  • Peptide Synthesis : The Boc group is commonly used to protect amines during peptide synthesis. This compound can be utilized to synthesize cyclic peptides, which have shown promising biological activities, including antimicrobial and anticancer properties .

Organic Synthesis

The compound is used in various synthetic pathways due to its functional groups:

  • Oxidation Reactions : It can undergo oxidation reactions to form more complex structures, which are critical in synthesizing various organic compounds . For instance, using chromium trioxide-pyridine complex can yield derivatives that are useful in further chemical transformations.

Research on Enzyme Inhibitors

Recent studies have explored the potential of derivatives of this compound as enzyme inhibitors. For example:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Compounds derived from this compound have been investigated for their ability to inhibit DPP-IV, an important target in diabetes treatment . This shows its relevance in developing anti-diabetic agents.

Case Study 1: Synthesis of Cyclic Peptides

In a study published in Bioorganic and Medicinal Chemistry Letters, researchers synthesized cyclic peptides using this compound as a key intermediate. The resulting peptides exhibited significant biological activity against various cancer cell lines, highlighting the compound's utility in drug development .

Case Study 2: DPP-IV Inhibitors

A research team reported the synthesis of several DPP-IV inhibitors based on modifications of this compound. Their findings demonstrated that these compounds effectively reduced blood glucose levels in animal models, suggesting their potential as therapeutic agents for diabetes management .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for peptide synthesis and drug development
Organic SynthesisUsed in oxidation reactions and other synthetic pathways
Enzyme InhibitionPotential DPP-IV inhibitors for diabetes treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several heterocyclic and sulfonamide-containing molecules listed in commercial tariff databases. Below is a detailed comparison based on substituents, reactivity, and applications:

Functional Group Analysis

Compound Name Core Structure Key Functional Groups Notable Features
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate Cyclopentane Boc-protected amine, 3-oxo, methyl ester High stability in acidic conditions; ketone enables enolate formation
Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate Thiophene Boc-protected amine, ethyl ester, hydroxyl Thiophene ring enhances aromatic stability; hydroxyl group increases polarity
Methyl (S)-6-[2-(5-ethoxycarbonyl)-2-thienyl]ethyl-3-oxo-1,4-thiazinane-2-carboxylate Thiazinane-thiophene hybrid Ethyl ester, thiophene, 3-oxo thiazinane Sulfur-containing heterocycle improves metabolic resistance
4-tert-Butylbenzenesulfonamide Benzene Sulfonamide, tert-butyl Sulfonamide group enhances binding to metalloenzymes; tert-butyl improves lipophilicity

Pharmacological and Industrial Relevance

  • The Boc-protected cyclopentane derivative is pivotal in synthesizing prostaglandin analogs and protease inhibitors, whereas thiophene-containing analogs (e.g., Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate) are more common in antiviral and anti-inflammatory agents .
  • Sulfonamide derivatives like 4-Hydrazonobenzenesulfonamide hydrochloride exhibit carbonic anhydrase inhibition, a property absent in the target compound due to its lack of sulfonamide groups .

Preparation Methods

Oxidation of Cyclopentane Derivatives

One of the core approaches involves oxidizing a cyclopentane precursor bearing amino and hydroxyl functionalities to introduce the keto group at position 3. This method often employs oxidizing agents such as chromium trioxide-pyridine complex (CrO₃-pyridine) in dichloromethane (DCM):

Step Reagents & Conditions Description
1 Cyclopentane derivative with amino/hydroxy groups Starting material, typically protected amino groups
2 CrO₃-pyridine complex in DCM at 20°C for 2 hours Oxidizes the hydroxyl group to a keto group at position 3

This oxidative pathway is supported by literature indicating a yield of approximately 70%, with the process being relatively straightforward and reproducible.

Protection of Amino Group and Subsequent Functionalization

The amino group at position 1 is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired reactions during oxidation or other transformations:

Step Reagents & Conditions Description
1 Boc anhydride (Boc₂O) with a base (e.g., triethylamine) Protects the amino group as Boc-protected amine
2 Subsequent reactions (e.g., acylation, alkylation) Functionalize other positions or introduce side chains

The Boc protection is crucial for maintaining amino group integrity during oxidative steps and is widely used in peptide and amino acid chemistry.

Formation of the Ester Functional Group

The methyl ester at the carboxylate position can be introduced via esterification of the corresponding carboxylic acid intermediate:

Step Reagents & Conditions Description
1 Methanol with catalytic acid (e.g., H₂SO₄) Fischer esterification to form methyl ester
2 Alternatively, methylation using methyl iodide or dimethyl sulfate For direct methylation of carboxylate salts

This esterification step is standard and yields high purity methyl esters suitable for subsequent synthetic steps.

Alternative Synthetic Routes

Other methods involve multi-step sequences starting from cyclopentane derivatives with pre-installed amino and keto functionalities, followed by protection, oxidation, and esterification. Some research reports suggest using:

Data Summary Table of Preparation Methods

Method Key Reagents Main Reactions Typical Yield References
Oxidation of hydroxyl precursor CrO₃-pyridine in DCM Oxidation to keto group ~70%
Boc protection of amino group Boc₂O, triethylamine Protection step Quantitative
Esterification Methanol, acid catalyst Methyl ester formation >90%
Multi-step synthesis Various, including acylation, oxidation Sequential functionalization Variable ,,

Research Findings and Notes

  • Reaction Conditions : Mild conditions (20–25°C) are typically sufficient for oxidation and protection steps, minimizing side reactions.
  • Yield Optimization : Use of anhydrous conditions and excess reagents enhances yields.
  • Safety Considerations : Handling of chromium reagents requires caution due to toxicity; alternative oxidants like Dess–Martin periodinane may be employed for safer protocols.
  • Protection Strategy : Boc groups are favored for their stability under oxidative conditions and ease of removal when necessary.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclopentanone derivatives. A common approach includes:

  • Cyclopentanone functionalization : Introduction of the Boc-protected amino group via nucleophilic substitution or condensation reactions.
  • Esterification : Methyl ester formation using methanol under acidic or enzymatic catalysis.
  • Optimization : Key parameters include temperature control (0–25°C for Boc protection), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like tert-butoxycarbonyl anhydride (Boc₂O) .
  • Literature methods suggest using Agilent LC-TOF systems for intermediate purity validation .

Q. How should researchers characterize the compound using spectroscopic techniques?

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR (d6-acetone): δ 2.50 ppm (cyclopentane protons), δ 1.45 ppm (Boc tert-butyl group).
    • ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 80–85 ppm (Boc carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI/APCI modes for accurate mass determination (e.g., Agilent 6210 LC-TOF, theoretical [M+H]⁺ = 301.0784) .
  • FT-IR : Confirm Boc group presence via N-H stretch (~3400 cm⁻¹) and carbonyl peaks (~1680–1720 cm⁻¹).

Q. What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at –20°C long-term to prevent Boc group cleavage .
  • Moisture Control : Use desiccants and inert atmosphere (argon/nitrogen) to avoid hydrolysis .
  • Light Sensitivity : Protect from UV exposure to prevent ketone degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during characterization?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Use deuterated solvents to confirm solvent-induced shifts (e.g., D₂O vs. d6-acetone) .
  • HRMS Fragmentation Analysis : Identify unexpected peaks (e.g., Boc-deprotected fragments) to trace decomposition pathways .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in multi-step syntheses?

  • Steric Protection : The Boc group shields the amino functionality during nucleophilic or electrophilic reactions, enabling selective ketone or ester modification .
  • Acid-Labile Cleavage : Boc removal with TFA or HCl/dioxane allows sequential functionalization (e.g., peptide coupling) without affecting the ester group .
  • Thermal Stability : Decomposition above 150°C (observed in related Boc-protected cyclopentanes) necessitates low-temperature reactions .

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate Boc-protected intermediates from byproducts .
  • TLC Monitoring : Employ ninhydrin staining for free amino group detection (post-Boc cleavage) .
  • Quantitative NMR (qNMR) : Integrate tert-butyl proton signals against internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can researchers investigate the compound’s decomposition pathways under acidic/basic conditions?

  • Kinetic Studies : Monitor Boc cleavage rates via pH-controlled assays (e.g., 0.1 M HCl vs. 0.1 M NaOH) using UV-Vis spectroscopy (λ = 260–280 nm) .
  • LC-MS Profiling : Identify degradation products (e.g., methyl 3-oxocyclopentanecarboxylate or cyclopentane-1,3-dione) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to correlate thermal stability with structural changes .

Q. What precautions are necessary when handling air- or moisture-sensitive derivatives of this compound?

  • Glovebox Use : For reactions requiring anhydrous conditions (e.g., Grignard additions to the ketone) .
  • Schlenk Techniques : Transfer moisture-sensitive intermediates under inert gas .
  • Real-Time Moisture Sensors : Implement in-line IR sensors to detect H₂O in reaction vessels .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate
Reactant of Route 2
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

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